Product packaging for Ditetradecyl pyridine-3,5-dicarboxylate(Cat. No.:CAS No. 648880-78-8)

Ditetradecyl pyridine-3,5-dicarboxylate

Cat. No.: B15167480
CAS No.: 648880-78-8
M. Wt: 559.9 g/mol
InChI Key: OGYSOKSYENAKII-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Dicarboxylates in Organic and Supramolecular Chemistry

Pyridine dicarboxylic acids and their derivatives are of considerable interest in the scientific community due to their rigid structure and the presence of the nitrogen atom in the pyridine ring. This nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions. These features make them valuable building blocks, or "tectons," in supramolecular chemistry, where chemists design and create large, well-organized molecular structures.

The arrangement of the carboxylate groups on the pyridine ring influences the geometry of the resulting supramolecular assemblies. Pyridine-3,5-dicarboxylates, with their angled substitution pattern, are instrumental in the formation of complex, three-dimensional structures. They have been successfully used in the synthesis of metal-organic frameworks (MOFs), which are crystalline materials with a cage-like structure and high porosity. rsc.org The specific geometry of the pyridine-3,5-dicarboxylate (B1229872) ligand directs the way metal ions are linked together, leading to frameworks with unique structural and functional properties.

Furthermore, these compounds serve as monomers for the synthesis of polyesters. The rigid pyridine core can impart thermal stability and specific mechanical properties to the resulting polymers. wur.nl

Overview of Long-Chain Alkyl Esters within the Pyridine-3,5-dicarboxylate Class

Ditetradecyl pyridine-3,5-dicarboxylate is distinguished by its two long, fourteen-carbon alkyl chains (tetradecyl groups). The presence of these substantial nonpolar chains is expected to significantly influence the compound's physical properties, differentiating it from its short-chain counterparts like diethyl or dipropyl pyridine-3,5-dicarboxylate.

While short-chain esters are typically crystalline solids or liquids with appreciable solubility in common organic solvents, the long alkyl chains in this compound are predicted to impart more wax-like solid characteristics. These chains would also be expected to dramatically decrease its solubility in polar solvents while increasing its affinity for nonpolar environments.

In the context of supramolecular chemistry, the long alkyl chains introduce van der Waals forces as a significant intermolecular interaction. This can lead to self-assembly behaviors where the molecules organize to form layered structures, liquid crystals, or other ordered phases. The interplay between the hydrogen bonding and metal coordination capabilities of the pyridine-dicarboxylate core and the weaker, but cumulative, van der Waals interactions of the long alkyl chains could lead to the formation of highly complex and functional supramolecular architectures.

While detailed experimental data for this compound is scarce, the foundational knowledge of pyridine-3,5-dicarboxylates and the predictable influence of long alkyl chains provide a strong basis for its anticipated properties and behavior.

Data Tables

Table 1: Properties of Pyridine-3,5-dicarboxylic Acid (Parent Compound)

PropertyValue
Chemical Formula C₇H₅NO₄
Molar Mass 167.12 g/mol
Appearance White to off-white crystalline powder
Melting Point >300 °C
Solubility Sparingly soluble in water

Table 2: Comparison of Short-Chain vs. Expected Long-Chain Pyridine-3,5-dicarboxylate Ester Properties

PropertyDiethyl pyridine-3,5-dicarboxylateThis compound (Expected)
Molecular Formula C₁₁H₁₃NO₄C₃₅H₆₁NO₄
Molar Mass 223.23 g/mol 559.88 g/mol
Physical State Solid or liquidWaxy solid
Solubility in Polar Solvents ModerateVery low
Solubility in Nonpolar Solvents ModerateHigh
Dominant Intermolecular Forces Dipole-dipole, Hydrogen bondingVan der Waals, Dipole-dipole

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H61NO4 B15167480 Ditetradecyl pyridine-3,5-dicarboxylate CAS No. 648880-78-8

Properties

CAS No.

648880-78-8

Molecular Formula

C35H61NO4

Molecular Weight

559.9 g/mol

IUPAC Name

ditetradecyl pyridine-3,5-dicarboxylate

InChI

InChI=1S/C35H61NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-39-34(37)32-29-33(31-36-30-32)35(38)40-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-31H,3-28H2,1-2H3

InChI Key

OGYSOKSYENAKII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C1=CC(=CN=C1)C(=O)OCCCCCCCCCCCCCC

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Ditetradecyl Pyridine 3,5 Dicarboxylate

Reactions of the Pyridine (B92270) Ring

The pyridine ring, being an electron-deficient aromatic system, exhibits characteristic reactivity patterns, particularly in oxidation, reduction, and substitution reactions. The presence of two electron-withdrawing carboxylate groups at the 3 and 5 positions further influences this reactivity.

Oxidation Reactions

The pyridine ring is generally resistant to oxidation, especially when compared to its non-aromatic counterpart, piperidine (B6355638). Strong oxidizing agents are typically required to break the aromaticity of the ring. For Ditetradecyl pyridine-3,5-dicarboxylate (B1229872), the pyridine nucleus is expected to be relatively inert to common oxidizing agents under standard conditions.

However, a crucial aspect of the chemistry of pyridine-3,5-dicarboxylates is their synthesis through the oxidation of 1,4-dihydropyridine (B1200194) precursors. The Hantzsch synthesis, a classic method for constructing the dihydropyridine (B1217469) ring, is often followed by an aromatization step to yield the corresponding pyridine derivative. organic-chemistry.org This oxidation is a key transformation in the synthesis of compounds with this scaffold.

Table 1: Common Oxidizing Agents for Aromatization of Dihydropyridines
Oxidizing AgentReaction ConditionsTypical Yield (%)
Nitric acid (HNO₃) in DMSOHeating on a water bathModerate to good researchgate.net
Bleaching powder (Calcium hypochlorite)Room temperature, biphasic system (e.g., water/ethyl acetate)Moderate to good researchgate.net
Dimethyl sulfoxide (B87167) (DMSO)Heating, acts as both solvent and catalystModerate to good researchgate.net

Reduction Reactions

The reduction of the pyridine ring in Ditetradecyl pyridine-3,5-dicarboxylate would lead to the corresponding piperidine derivative. This transformation typically requires more forcing conditions than the reduction of many other unsaturated systems due to the stability of the aromatic ring. Catalytic hydrogenation over noble metal catalysts such as platinum, palladium, or rhodium, often at elevated pressures and temperatures, is a common method for the reduction of pyridine rings.

It is important to note that under these conditions, the ester functional groups could also be susceptible to reduction to the corresponding alcohols, depending on the specific catalyst and reaction conditions employed. Softer reducing agents, such as sodium borohydride, are generally not capable of reducing the pyridine ring but may be used for the selective reduction of other functional groups if present.

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Core

The electronic nature of the pyridine ring, further influenced by the two meta-positioned ester groups, dictates its susceptibility to substitution reactions.

Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and therefore more susceptible to nucleophilic attack than benzene. This reactivity is enhanced by the presence of the two electron-withdrawing dicarboxylate groups. Nucleophilic substitution reactions on the pyridine ring of this compound would be expected to occur preferentially at the 2, 4, and 6 positions, provided a suitable leaving group is present at one of these positions. quimicaorganica.org The reaction proceeds through an addition-elimination mechanism involving a stabilized anionic intermediate (a Meisenheimer-type complex). quimicaorganica.org

Electrophilic Aromatic Substitution: Conversely, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution. The nitrogen atom's electronegativity and the electron-withdrawing nature of the ester groups make the ring electron-poor and thus a poor nucleophile. quimicaorganica.org Electrophilic attack, if it occurs, requires harsh reaction conditions and is directed to the 3- and 5-positions, which are the least deactivated. quimicaorganica.org However, in this compound, these positions are already substituted. Therefore, further electrophilic substitution on the pyridine ring is highly unlikely.

Transformations of the Ester Functional Groups

The two tetradecyl ester groups are key sites for chemical modification, allowing for a range of transformations that can alter the physical and chemical properties of the molecule.

Hydrolysis and Transesterification Studies

Hydrolysis: The ester groups of this compound can be hydrolyzed to the corresponding pyridine-3,5-dicarboxylic acid under either acidic or basic conditions. evitachem.com

Acid-catalyzed hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): This is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of the carboxylate salt, which is then protonated in a separate workup step to yield the dicarboxylic acid.

Transesterification: This reaction involves the conversion of the tetradecyl esters to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. evitachem.com This process is typically an equilibrium reaction, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing one of the products. Transesterification is a versatile method for modifying the ester groups to introduce different alkyl or aryl moieties. evitachem.com

Table 2: General Conditions for Ester Transformations
TransformationCatalystTypical ReagentsProduct
Acid-catalyzed HydrolysisStrong acid (e.g., H₂SO₄, HCl)WaterPyridine-3,5-dicarboxylic acid
Base-catalyzed HydrolysisStrong base (e.g., NaOH, KOH)Water, followed by acid workupPyridine-3,5-dicarboxylic acid
TransesterificationAcid or BaseAnother alcohol (R'-OH)Dialkyl pyridine-3,5-dicarboxylate (with R' groups)

Modification of Long Alkyl Ester Chains

The long tetradecyl chains themselves can be sites for chemical modification, although reactions on these saturated alkyl chains are generally less facile than those on the aromatic ring or at the ester carbonyl.

One potential transformation is the oxidation of the alkyl chains. While saturated alkanes are generally inert to oxidation, the presence of a benzylic-like position (the carbon atom of the alkyl chain attached to the ester oxygen) could potentially be a site for radical-initiated reactions. However, selective modification of the long alkyl chains without affecting other parts of the molecule would be challenging. More likely, any significant modification would involve complete cleavage of the ester linkage followed by derivatization of the resulting dicarboxylic acid or diol.

Supramolecular Chemistry and Self Assembly of Long Chain Alkyl Pyridine 3,5 Dicarboxylates

Intermolecular Interactions in Ordered Assemblies

In the absence of strong hydrogen bond donors such as O-H or N-H groups in diester derivatives like Ditetradecyl pyridine-3,5-dicarboxylate (B1229872), weaker C-H···O and C-H···N hydrogen bonds become structurally significant. The electron-withdrawing nature of the carboxyl groups and the nitrogen atom makes the hydrogen atoms on the pyridine (B92270) ring partially positive, allowing them to act as weak hydrogen bond donors.

Research on related pyridine-dicarboxylate esters demonstrates the formation of robust intermolecular contacts. rsc.org These assemblies can form tape-like structures through a combination of interactions, including C=O···H–C(pyridine) and N(pyridine)···H–C(pyridine) contacts. rsc.org The carbonyl oxygen atoms of the ester groups act as acceptors, while hydrogen atoms from the pyridine ring of an adjacent molecule act as donors. Similarly, the nitrogen atom in the pyridine ring, with its lone pair of electrons, is a potent hydrogen bond acceptor. nih.govresearchgate.net These interactions, though individually weak, are numerous and cooperative, directing molecules into specific arrangements like infinite tapes or chains.

Interaction TypeDonorAcceptorTypical Distance (Å)Reference
C-H···OC-H (Pyridine Ring)O=C (Ester)2.2 - 2.8 rsc.org
C-H···NC-H (Pyridine Ring)N (Pyridine Ring)2.3 - 2.9 rsc.orgresearchgate.net

This table is generated based on data from analogous pyridine-dicarboxylate systems.

The pyridine ring, being an electron-deficient aromatic system, readily participates in π-stacking interactions. rsc.orgdntb.gov.ua These interactions are crucial for the organization of the aromatic cores in the supramolecular assembly. In many crystalline structures of pyridine derivatives, a parallel-displaced or "slip-stacked" arrangement is observed. nih.gov This geometry maximizes attractive dispersion and quadrupole-quadrupole interactions while minimizing Pauli repulsion between the electron clouds of the rings.

The typical distances for these interactions, measured as the separation between the centroids of adjacent aromatic rings, fall in the range of 3.3 to 3.8 Å. nih.govresearchgate.net In the context of Ditetradecyl pyridine-3,5-dicarboxylate, these π-stacking forces would promote the aggregation of the pyridine "head" groups, forming a distinct aromatic domain within the larger supramolecular structure.

Interaction ParameterDescriptionTypical ValueReference
Centroid-Centroid DistanceThe distance between the geometric centers of two parallel aromatic rings.3.3 - 3.8 Å nih.govresearchgate.net
Slip AngleThe angle between the vector connecting the centroids and the normal to the ring plane.> 20° nih.gov

This table is generated based on data from analogous aromatic systems.

For molecules like this compound, the van der Waals forces between the two C14 alkyl chains are the dominant driving force for self-assembly. nih.govaip.org These forces, primarily London dispersion forces, are additive and increase significantly with the length of the alkyl chain. acs.org The energetic contribution from these interactions promotes a high degree of ordering, encouraging the chains to align in a parallel fashion and adopt an all-trans conformation to maximize contact and packing density. iphy.ac.cnresearchgate.net

This strong cohesive interaction between the aliphatic chains is responsible for the formation of well-defined, often interdigitated, alkyl layers. nih.gov The tendency of these long chains to segregate from the more polar aromatic head groups is a primary factor leading to the formation of lamellar (layered) structures. The strength of these interactions is fundamental to the cohesion and thermal stability of the resulting molecular assemblies. aip.orgacs.org

Formation of Supramolecular Architectures

The interplay of the specific, directional interactions of the aromatic core and the strong, non-directional packing forces of the aliphatic tails leads to the formation of ordered, hierarchical supramolecular structures.

The amphiphilic nature of this compound strongly favors the formation of layered, or lamellar, structures. In these arrangements, the molecules organize into distinct layers or sheets. The pyridine-dicarboxylate head groups associate within a plane through a network of C-H···O/N hydrogen bonds and π-stacking interactions. nih.govrsc.org The long tetradecyl chains then extend away from this aromatic plane, packing together via strong van der Waals forces.

This segregation typically results in a bilayer structure where the alkyl chains from two adjacent layers interdigitate, creating a non-polar aliphatic domain sandwiched between two polar aromatic domains. Such two-dimensional (2D) sheets are a common motif in the self-assembly of molecules containing long alkyl chains coupled with aromatic cores. nih.govrsc.org

While layered assemblies are common, the directionality of interactions at the aromatic core can also promote the formation of one-dimensional (1D) structures. For instance, if a particular set of hydrogen bonds or π-stacking interactions is significantly stronger along one direction, it can lead to the formation of supramolecular polymer chains or ribbons. rsc.org These 1D chains, formed by the association of the pyridine head groups, would then be further organized into larger 3D structures through the packing of their appended alkyl chains.

In some cases, the propagation of these interactions, combined with packing constraints, can lead to the formation of helical structures. nih.govresearchgate.net While often associated with chiral molecules or metal coordination, helical assemblies can also arise from achiral components. nih.govresearchgate.net For pyridine-dicarboxylate systems, specific hydrogen bonding patterns or stacking arrangements can introduce a slight, repetitive twist, which propagates to form a supramolecular helix. nih.gov

Bilayer Formation and Vesicular Structures

The amphiphilic nature of this compound is the primary driver for its self-assembly in polar solvents. The molecule consists of a hydrophilic head (the pyridine-3,5-dicarboxylate moiety) and two hydrophobic tails (the C14 alkyl chains). In an aqueous environment, these molecules are expected to arrange themselves to minimize the energetically unfavorable contact between the hydrophobic tails and water molecules.

Given the presence of two alkyl chains, the predicted critical packing parameter for this molecule favors the formation of planar bilayers rather than spherical micelles. In this arrangement, the molecules align into a sheet-like structure two molecules thick, with the hydrophobic tetradecyl tails forming the interior of the sheet and the polar pyridine headgroups facing the surrounding aqueous medium. This bilayer structure is the fundamental building block of vesicles, which are hollow, spherical entities formed when a lipid bilayer folds back on itself to enclose a small volume of the solvent. rsc.org The formation of these vesicular aggregates, often called liposomes, creates distinct internal and external aqueous compartments separated by the hydrophobic barrier of the assembled bilayer. nih.gov

Table 1: Comparison of Structural Features for Vesicle-Forming Amphiphiles

Amphiphile TypeHeadgroup NatureNumber of Hydrophobic TailsTypical Tail Length (Carbons)Primary Assembly Motif
This compoundPolar, Aromatic214Bilayer / Vesicle
Phospholipids (e.g., DPPC)Zwitterionic, Phosphate-based216Bilayer / Vesicle
Single-Chain Surfactants (e.g., SDS)Anionic, Sulfate112Micelle

Influence of Alkyl Chain Length on Self-Assembly Dynamics

The length of the alkyl chains is a critical parameter that dictates the dynamics and stability of the self-assembled structures formed by dialkyl pyridine-3,5-dicarboxylates. The hydrophobic interaction, which scales with the surface area of the nonpolar chains, is the dominant force driving aggregation.

An increase in the length of the alkyl chains leads to a more significant hydrophobic effect. rsc.org This has several key consequences for self-assembly:

Critical Aggregation Concentration (CAC): Longer alkyl chains result in a lower CAC, meaning that the molecules will begin to self-assemble at a much lower concentration in the solution. This is because the greater energetic penalty of exposing longer chains to water drives them to aggregate more readily.

Bilayer Thickness and Stability: The thickness of the hydrophobic core of the resulting bilayer is directly proportional to the length of the alkyl chains. Longer chains, such as the tetradecyl (C14) chains of the title compound, create thicker, more ordered, and more mechanically stable membranes compared to analogs with shorter chains (e.g., C10 or C12).

Thermodynamic Properties: The phase transition temperature (Tm), which marks the shift from a rigid gel-like state to a more fluid liquid-crystalline state, increases with alkyl chain length. This is due to the enhanced van der Waals interactions between longer, more closely packed chains, which require more thermal energy to disrupt. researchgate.net

Therefore, the C14 chains of this compound provide a balance of strong hydrophobic driving force for assembly and sufficient fluidity for the formation of stable, dynamic vesicular structures.

Table 2: Predicted Trends in Self-Assembly Based on Alkyl Chain Length for Dialkyl Pyridine-3,5-dicarboxylates

Alkyl Chain LengthRelative HydrophobicityExpected CAC TrendExpected Bilayer Thickness TrendExpected Membrane Stability
Dodecyl (C12)ModerateHigherThinnerLower
Tetradecyl (C14)HighIntermediateIntermediateIntermediate
Hexadecyl (C16)HigherLowerThickerHigher
Octadecyl (C18)HighestLowestThickestHighest

Crystal Engineering and Solid-State Behavior

The principles of crystal engineering allow for the prediction of the solid-state packing of this compound based on its molecular structure and the hierarchy of intermolecular interactions. worktribe.com The solid-state behavior will be overwhelmingly dominated by the packing of the two long tetradecyl chains.

The most probable packing arrangement is a layered or lamellar structure, analogous to that seen in other long-chain amphiphiles and lipids. Within this structure, several key intermolecular interactions would be operative:

Van der Waals Forces: These are the strongest and most significant interactions, occurring between the long, saturated tetradecyl chains. The molecules will align to maximize these contacts, leading to dense packing of the alkyl tails.

Weak Hydrogen Bonds: C–H···O and C–H···N interactions between the alkyl chains and the ester carbonyl groups or the pyridine nitrogen of neighboring molecules will help to direct the precise three-dimensional arrangement.

Dipole-Dipole Interactions: Interactions between the polar ester groups will also contribute to the cohesion of the headgroup region.

The crystal structure would likely consist of distinct hydrophilic and hydrophobic domains. The pyridine and ester functionalities would form a polar layer, while the tetradecyl chains would form a nonpolar, interdigitated layer. The degree of chain interdigitation from opposing layers would depend on crystallization conditions. Studies on related pyridine-dicarboxamide and pyridine-dicarboxylic acid systems show that the pyridine nitrogen and adjacent functional groups are adept at forming diverse supramolecular networks, which would further stabilize the solid-state assembly. worktribe.comrsc.org

Table 3: Potential Intermolecular Interactions in the Solid State of this compound

Interaction TypeParticipating MoietiesRelative StrengthRole in Crystal Packing
Van der Waals ForcesAlkyl Chain ⟷ Alkyl ChainStrong (Dominant)Primary driver for lamellar packing and densification.
C–H···O Hydrogen BondAlkyl C-H ⟷ Carbonyl OxygenWeakDirectional control and stabilization of headgroup region.
C–H···N Hydrogen BondAlkyl C-H ⟷ Pyridine NitrogenWeakDirectional control and linking of headgroups.
π–π StackingPyridine Ring ⟷ Pyridine RingWeak to ModeratePotential for stabilizing headgroup layers, geometry dependent.

Coordination Chemistry and Metal Organic Frameworks Mofs Derived from Pyridine 3,5 Dicarboxylate Ligands

Ligand Design Principles for Metal Complexation

Furthermore, the electronic properties of the pyridine (B92270) ring can be tuned through the introduction of substituents. While Ditetradecyl pyridine-3,5-dicarboxylate (B1229872) itself does not feature electronically active groups on the pyridine ring, the potential for such modifications allows for the fine-tuning of the ligand's interaction with metal centers. The introduction of long alkyl chains, such as the tetradecyl groups, primarily serves to introduce steric bulk and van der Waals interactions, which can influence the packing of the resulting structures and their solubility in different solvents.

Synthesis and Structural Characterization of Coordination Compounds

The synthesis of coordination compounds with pyridine-3,5-dicarboxylate ligands typically involves solvothermal or hydrothermal methods. These techniques facilitate the reaction between the ligand and a metal salt in a sealed vessel at elevated temperatures, often leading to the formation of crystalline products. The choice of solvent can also play a crucial role in determining the final structure, as solvent molecules can sometimes be incorporated into the framework.

Discrete Metal Complexes with Ditetradecyl Pyridine-3,5-dicarboxylate

A comprehensive search of the scientific literature reveals that no discrete metal complexes of this compound have been reported to date. However, based on the coordination chemistry of the parent pyridine-3,5-dicarboxylic acid, it is anticipated that this ligand would form discrete complexes with various transition metals. The coordination would likely involve the pyridine nitrogen and one or both carboxylate groups. The long tetradecyl chains would be expected to influence the solubility of these complexes, rendering them more soluble in nonpolar organic solvents. Furthermore, the steric hindrance imposed by these bulky alkyl groups might favor the formation of lower-dimensional structures, such as mononuclear or dinuclear complexes, over extended polymeric networks. Intermolecular van der Waals interactions between the alkyl chains could also play a significant role in the solid-state packing of such discrete complexes.

Coordination Polymers and Metal-Organic Frameworks

Pyridine-3,5-dicarboxylic acid is a well-established building block for the construction of coordination polymers and MOFs. researchgate.netrsc.org The divergent nature of the dicarboxylate groups allows for the formation of extended one-, two-, and three-dimensional networks when reacted with various metal ions. For instance, a series of compounds prepared from pyridine-3,5-dicarboxylic acid and divalent d-metal ions (Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺) have been reported, showcasing a variety of structural dimensionalities from 0D binuclear complexes to 3D coordination polymers. rsc.org

The introduction of long alkyl chains, as in this compound, is expected to significantly impact the formation and properties of such extended structures. While specific examples with this exact ligand are not available, studies on other dicarboxylate ligands with long alkyl chains have shown that these chains can template the formation of specific topologies and can influence the porosity and surface properties of the resulting MOFs.

Below is a table summarizing the structural characteristics of some coordination polymers derived from pyridine-3,5-dicarboxylic acid (PDC).

CompoundMetal IonDimensionalityKey Structural Features
[[(CH₃)₂NH₂]₂[Cd₂(PDC)₃]]n·4nDMF·6nH₂OCd²⁺3D3D coordination polymer
[Mn(PDC)(DMF)]nMn²⁺3D3D coordination polymer
[Zn(PDC)(H₂O)(DMF)]nZn²⁺2D2D polymeric structure
[Co(PDC)(3hmpH)₂]n·0.25nDMFCo²⁺2D2D polymeric structure
[Zn(PDC)(2hmpH)₂]₂·2DMFZn²⁺0D0D binuclear complex
[Cu(PDC)(3hmpH)₂]n·0.5nDMF·1.5nH₂OCu²⁺1DChain polymer

Data sourced from a study on new metal-organic frameworks derived from pyridine-3,5-dicarboxylic acid. rsc.org

Role of Pyridine-3,5-dicarboxylate in Directing MOF Topologies

The geometry of the pyridine-3,5-dicarboxylate ligand plays a crucial role in determining the topology of the resulting MOFs. The angle between the two carboxylate groups, dictated by the pyridine ring, predisposes the formation of specific network topologies. The ability of both the nitrogen and carboxylate oxygens to coordinate allows for a variety of connectivity nodes, leading to diverse and often complex framework structures.

Topological analysis of MOFs derived from pyridine-3,5-dicarboxylic acid has revealed unusual structural architectures and, in some cases, new topological types. rsc.org The final topology is a result of a combination of factors including the coordination preference of the metal ion, the coordination modes of the ligand, and the influence of templates or solvent molecules present during synthesis.

Modulation of Coordination Environment by Long Alkyl Chains

The incorporation of long alkyl chains, such as the tetradecyl groups in this compound, can significantly modulate the coordination environment and the resulting framework structure. While not directly coordinating to the metal center, these chains exert their influence through several mechanisms:

Steric Hindrance: The bulky alkyl chains can sterically hinder the approach of other ligands or solvent molecules to the metal center, potentially leading to lower coordination numbers or distorted coordination geometries. They can also prevent the formation of highly connected, dense frameworks, favoring more open or layered structures.

Solubility and Crystallization: The hydrophobic nature of the long alkyl chains can alter the solubility of the ligand and its metal complexes, influencing the choice of solvents for synthesis and potentially affecting the crystallization process and the quality of the resulting crystals.

Pore Environment Modification: In the context of MOFs, the alkyl chains can line the pores of the framework, modifying their hydrophobicity and affecting their affinity for different guest molecules. This can be a powerful tool for tuning the adsorption and separation properties of the material.

Catalytic Applications and Mechanistic Investigations

Role as Transfer Hydrogenation Reagents (Hantzsch Ester Analogs)

The reduced form, Ditetradecyl 1,4-dihydropyridine-3,5-dicarboxylate, is an analog of the classic Hantzsch ester. Hantzsch esters are a class of 1,4-dihydropyridines (1,4-DHPs) that serve as synthetic mimics of the biological reducing agent NADH (Nicotinamide Adenine Dinucleotide). researchgate.net They are valued as mild and selective hydride donors for transfer hydrogenation reactions under neutral and gentle conditions. researchgate.netmdpi.com The long tetradecyl chains in the ditetradecyl variant would primarily influence its solubility, making it more compatible with nonpolar organic solvents and potentially useful in lipophilic environments.

Reductions of Unsaturated Bonds (C=C, C=O, C=N)

Hantzsch ester analogs are widely employed to reduce a variety of activated unsaturated bonds. This reactivity is a cornerstone of their utility in organic synthesis. The biomimetic approach, often involving an organocatalyst, chemoselectively reduces C=C and C=N bonds. mdpi.com

Carbon-Carbon (C=C) Bonds: The 1,4-conjugate reduction of α,β-unsaturated carbonyls is a hallmark reaction. Iminium catalysis, for instance, lowers the LUMO of an unsaturated aldehyde, facilitating hydride delivery from the Hantzsch ester to the C=C bond without affecting the carbonyl group. illinois.edu This method is effective for reducing α,β-unsaturated aldehydes and ketones to their saturated counterparts. organic-chemistry.orgresearchgate.net

Carbon-Oxygen (C=O) Bonds: While organocatalytic systems with Hantzsch esters often favor C=C bond reduction, the reduction of carbonyls (ketones and aldehydes) is also achievable, particularly with the aid of acid catalysts or in specific biomimetic systems. organic-chemistry.org For example, α-ketoesters can be hydrogenated to α-hydroxy esters using Hantzsch esters in the presence of a suitable catalyst. nih.gov

Carbon-Nitrogen (C=N) Bonds: The reduction of imines to amines is another critical application. Chiral Brønsted acids can activate quinolines and other imines toward dearomatization and reduction by Hantzsch esters, providing access to valuable chiral amines and tetrahydroquinolines. illinois.edu Thiourea-based organocatalysts have also been shown to activate imines for transfer hydrogenation from Hantzsch esters under metal-free conditions. organic-chemistry.org

Substrate TypeUnsaturated BondProduct TypeTypical Catalyst
α,β-Unsaturated AldehydeC=CSaturated AldehydeChiral Amine (Iminium)
α,β-Unsaturated KetoneC=CSaturated KetoneBrønsted Acid
α-KetoesterC=Oα-Hydroxy EsterCopper(II)-bisoxazoline
Imine / QuinolineC=NAmine / TetrahydroquinolineChiral Phosphoric Acid

This table presents representative reductions achievable with Hantzsch ester systems, illustrating the expected reactivity of Ditetradecyl 1,4-dihydropyridine-3,5-dicarboxylate.

Enantioselective Catalysis utilizing Chiral Derivatives

A significant advancement in Hantzsch ester chemistry is its application in asymmetric synthesis. Enantioselective transfer hydrogenation can be achieved by using a chiral catalyst in conjunction with an achiral Hantzsch ester like Ditetradecyl 1,4-dihydropyridine-3,5-dicarboxylate. researchgate.net The catalyst, not the hydride donor, is responsible for inducing stereocontrol.

Chiral Brønsted acids, such as phosphoric acids, have proven highly effective in catalyzing the enantioselective reduction of imines and heteroaromatics like quinolines. illinois.edu Similarly, chiral amines, acting as iminium catalysts, can facilitate the enantioselective conjugate reduction of α,β-unsaturated aldehydes. illinois.eduprinceton.edu In the realm of metal catalysis, chiral copper-bisoxazoline complexes have been used as mimics of alcohol dehydrogenase to catalyze the highly enantioselective transfer hydrogenation of α-ketoesters. nih.gov The development of chiral pyridine-based ligands has also expanded the toolbox for asymmetric hydrogenation and other transformations. rsc.org These strategies provide access to enantioenriched products from prochiral substrates, a crucial capability in pharmaceutical and fine chemical synthesis. nih.gov

Organocatalytic Systems Involving Pyridine-3,5-dicarboxylates

Organocatalysis, which avoids the use of metals, frequently employs Hantzsch esters as the terminal reductant. mdpi.com In these systems, the Ditetradecyl 1,4-dihydropyridine-3,5-dicarboxylate would act as the hydride source, while a small organic molecule catalyzes the reaction. This biomimetic strategy relies on the catalyst activating the substrate towards nucleophilic attack by the hydride from the Hantzsch ester. organic-chemistry.orgprinceton.edu

Common organocatalytic activation modes include:

Iminium Ion Formation: Chiral secondary amines react reversibly with α,β-unsaturated aldehydes to form an iminium ion. This activation lowers the energy of the LUMO, making the substrate susceptible to conjugate addition of a hydride from the Hantzsch ester. illinois.edu

Hydrogen Bonding Catalysis: Catalysts such as thioureas or chiral phosphoric acids can activate electrophiles (e.g., imines, nitroolefins) through hydrogen bonding. organic-chemistry.org This activation enhances the electrophilicity of the substrate, preparing it for reduction by the Hantzsch ester.

Transition Metal-Catalyzed Reactions with Pyridine (B92270) Derivatives

The aromatic, oxidized form of the compound, Ditetradecyl pyridine-3,5-dicarboxylate (B1229872), can serve as a substrate in transition metal-catalyzed reactions. These reactions typically focus on modifying the pyridine ring itself rather than using it as a reagent.

C–H Functionalization of the Pyridine Ring

Direct C–H functionalization has become a powerful tool for modifying heterocycles like pyridine, avoiding the need for pre-functionalized starting materials. researchgate.net The pyridine ring is electron-deficient, which makes it challenging to functionalize, and its nitrogen atom can coordinate to and deactivate metal catalysts. rsc.orgbeilstein-journals.org Despite these challenges, numerous methods have been developed for the C–H alkylation, arylation, and alkenylation of pyridines using transition metals such as palladium, rhodium, and ruthenium. beilstein-journals.orgnih.gov

These reactions allow for the introduction of new carbon-carbon bonds at various positions on the pyridine ring. While functionalization at the C2 and C4 positions is more common due to electronic effects, methods for achieving functionalization at the more challenging C3 position have also been developed. researchgate.netnih.gov For a substrate like Ditetradecyl pyridine-3,5-dicarboxylate, the ester groups at the 3 and 5 positions would electronically influence and sterically hinder the ring, directing C-H functionalization to the remaining C2, C4, and C6 positions.

Elucidation of Reaction Mechanisms and Catalytic Cycles

The catalytic applications of this compound and its dihydro form are underpinned by distinct and well-studied reaction mechanisms.

Transfer Hydrogenation with Hantzsch Ester Analog: The generally accepted mechanism for organocatalytic transfer hydrogenation involves a two-part cycle. mdpi.com

Substrate Activation: The catalyst (e.g., a chiral Brønsted acid or amine) interacts with the substrate (e.g., an imine or enal) to form a more electrophilic activated intermediate (e.g., a protonated imine or an iminium ion).

Hydride Transfer: The activated substrate then accepts a hydride (H⁻) from the 1,4-dihydropyridine (B1200194) ring of the Hantzsch ester analog. This is the reduction step.

Product Release and Catalyst Regeneration: Upon hydride transfer, the reduced product is released, and the catalyst is regenerated. The Hantzsch ester is oxidized to its aromatic pyridine form (this compound), which serves as the thermodynamic driving force for the reaction.

Transition Metal-Catalyzed C–H Functionalization: The mechanisms for C–H functionalization are diverse and depend on the specific catalyst and reactants. beilstein-journals.org A common catalytic cycle, for example in a palladium-catalyzed arylation, might involve:

C–H Activation: The palladium catalyst coordinates to the pyridine and cleaves a C–H bond, forming a pyridyl-palladium intermediate.

Oxidative Addition: An aryl halide oxidatively adds to the palladium center.

Reductive Elimination: The pyridyl and aryl groups couple, and the C-C bond is formed as the product is released, regenerating the active palladium catalyst. beilstein-journals.org

These mechanistic pathways highlight the dual utility of the pyridine-3,5-dicarboxylate scaffold: its reduced form acts as a potent hydride donor, while its aromatic form provides a stable platform for skeletal modification via C–H functionalization.

Advanced Characterization Techniques for Structural and Electronic Properties

X-ray Diffraction Analysis

X-ray diffraction (XRD) is an indispensable tool for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, detailed information about bond lengths, bond angles, and crystal packing can be obtained.

Single crystal X-ray diffraction (SC-XRD) offers an atomic-resolution view of a molecule's structure. carleton.edu To perform this analysis, a well-formed single crystal of Ditetradecyl pyridine-3,5-dicarboxylate (B1229872), typically 0.05 to 0.5 mm in size, would be required. uni-jena.de The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector and processed to generate an electron density map, from which the positions of individual atoms can be determined.

For Ditetradecyl pyridine-3,5-dicarboxylate, SC-XRD would be expected to reveal the planar geometry of the pyridine (B92270) ring and the conformation of the two tetradecyl ester side chains. Key structural parameters that would be determined include:

Bond lengths and angles of the pyridine ring and the ester functional groups.

Torsional angles describing the orientation of the ester groups relative to the pyridine ring and the conformation of the long alkyl chains. Due to the flexibility of the tetradecyl chains, some disorder in their conformation within the crystal lattice might be observed.

Intramolecular interactions , such as hydrogen bonding, if any, that influence the molecule's conformation.

The data obtained from SC-XRD would be presented in a crystallographic information file (CIF) and can be summarized in tables detailing atomic coordinates, bond lengths, and bond angles. An example of the type of crystallographic data that would be obtained is presented in Table 1.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.5
b (Å)35.0
c (Å)8.2
β (°)95.0
Volume (ų)3000
Z4

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. libretexts.org Unlike SC-XRD, PXRD does not require single crystals and can be performed on a polycrystalline powder. libretexts.org The resulting diffraction pattern is a "fingerprint" of the crystalline phase, with the peak positions corresponding to the interplanar spacings in the crystal lattice, as described by Bragg's Law. americanpharmaceuticalreview.com

For this compound, PXRD would be used to:

Identify the crystalline phase and assess the purity of the bulk material.

Study the molecular assembly in the solid state. The long tetradecyl chains would likely lead to lamellar packing, which would be observable as a series of low-angle reflections in the PXRD pattern. nih.gov

Investigate phase transitions as a function of temperature. Long-chain alkyl compounds often exhibit complex polymorphic behavior, and PXRD is an excellent technique for monitoring changes in the crystal structure upon heating or cooling. nih.gov

The PXRD pattern would be a plot of intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks would be characteristic of the specific crystalline form of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H (proton) and ¹³C (carbon-13) NMR are the most common NMR techniques used for the structural elucidation of organic molecules.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the pyridine ring and the tetradecyl chains. orgchemboulder.com Based on the structure, the following hypothetical chemical shifts (δ) in parts per million (ppm) would be anticipated:

Pyridine ring protons: A singlet for the proton at the 4-position and a doublet for the protons at the 2- and 6-positions, likely in the downfield region (around 8-9 ppm).

Ester methylene (B1212753) protons (-O-CH₂-): A triplet around 4.3 ppm.

Alkyl chain methylene protons: A complex series of multiplets in the range of 1.2-1.8 ppm.

Terminal methyl protons (-CH₃): A triplet around 0.9 ppm. aocs.org

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. wisc.edu Expected chemical shifts would be:

Pyridine ring carbons: In the aromatic region (120-150 ppm).

Ester carbonyl carbons (-C=O): Around 165 ppm.

Ester methylene carbon (-O-CH₂-): Around 65 ppm.

Alkyl chain methylene carbons: A series of signals between 22 and 32 ppm. researchgate.net

Terminal methyl carbon (-CH₃): Around 14 ppm. researchgate.net

An example of the expected NMR data is presented in Table 2.

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridine H-2, H-6~9.2 (d)~150
Pyridine H-4~8.8 (s)~140
Pyridine C-3, C-5-~125
Ester C=O-~165
Ester -O-CH₂-~4.3 (t)~65
Alkyl -(CH₂)₁₂-~1.2-1.8 (m)~22-32
Alkyl -CH₃~0.9 (t)~14

(s = singlet, d = doublet, t = triplet, m = multiplet)

Due to the presence of the long, flexible tetradecyl chains, this compound is expected to exhibit dynamic behavior in solution. Advanced NMR techniques can be used to study these dynamics. aip.org

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to unambiguously assign all the proton and carbon signals, which can be challenging in the crowded alkyl region of the 1D spectra.

Relaxation-based NMR experiments can provide information on the mobility of different parts of the molecule. For example, by measuring T1 and T2 relaxation times, the flexibility of the alkyl chains can be compared to the more rigid pyridine core. nih.gov

Variable-temperature NMR studies could reveal information about conformational changes or restricted rotation around the ester bonds. aip.org

These advanced techniques would provide a more complete picture of the molecule's behavior in solution, complementing the static structural information from other methods. acs.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. udel.edu Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to within 5 ppm).

For this compound, HRMS would be used to:

Confirm the molecular formula. By comparing the experimentally measured exact mass with the calculated mass for the expected formula (C₃₅H₆₃NO₄), the elemental composition can be confirmed with high confidence.

Analyze fragmentation patterns. The fragmentation of the molecular ion in the mass spectrometer can provide additional structural information. For an ester, common fragmentation pathways include cleavage of the bond alpha to the carbonyl group and McLafferty rearrangements. whitman.edu The observation of fragments corresponding to the loss of the tetradecyl chains would further support the proposed structure. nih.gov

The expected high-resolution mass data is summarized in Table 3.

Table 3: Hypothetical High-Resolution Mass Spectrometry Data for this compound

ParameterHypothetical Value
Molecular FormulaC₃₅H₆₃NO₄
Calculated Exact Mass [M+H]⁺562.4784
Measured Exact Mass [M+H]⁺562.4780
Mass Error (ppm)< 5

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal structure of a molecule. For this compound, the spectra are a composite of the vibrations from the pyridine ring, the ester functionalities, and the long tetradecyl hydrocarbon chains.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The spectrum of this compound is expected to be dominated by strong absorptions corresponding to the C=O and C-O bonds of the ester groups and the C-H bonds of the alkyl chains.

Key characteristic absorption bands for the pyridine-3,5-dicarboxylate core are anticipated based on studies of related pyridine-dicarboxylic acids. ijera.comresearchgate.net The presence of the two long tetradecyl chains introduces prominent features associated with alkyl C-H stretching and bending modes.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. Therefore, it is an excellent tool for probing the C=C and C-N bonds within the aromatic pyridine ring and the C-C backbone of the alkyl chains. The Raman spectra of pyridine and its derivatives are well-characterized, with intense bands typically observed for the ring breathing modes. nih.govresearchgate.net

The combined use of FT-IR and Raman spectroscopy allows for a comprehensive vibrational assignment. While specific experimental data for this compound is not publicly available, the expected vibrational modes can be predicted based on the analysis of its constituent functional groups.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Wavenumber (cm-1)AssignmentTechniqueExpected Intensity
3100-3000Aromatic C-H Stretch (Pyridine Ring)FT-IR, RamanWeak-Medium
2955-2965Asymmetric CH3 StretchFT-IR, RamanStrong
2915-2925Asymmetric CH2 StretchFT-IR, RamanStrong
2870-2880Symmetric CH3 StretchFT-IR, RamanMedium
2845-2855Symmetric CH2 StretchFT-IR, RamanMedium
1720-1735Ester C=O StretchFT-IRVery Strong
1580-1610Pyridine Ring C=C and C=N StretchingFT-IR, RamanMedium-Strong
1465-1475CH2 Scissoring (Bending)FT-IRMedium
1250-1300Ester C-O Stretch (Asymmetric)FT-IRStrong
1100-1150Ester C-O Stretch (Symmetric)FT-IRMedium
990-1050Pyridine Ring Breathing ModesRamanStrong
720-730CH2 Rocking (Long Chain)FT-IRMedium

Chromatographic Separations (e.g., HPLC for Purity Assessment)

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound like this compound. High-Performance Liquid Chromatography (HPLC) is the most suitable method for this purpose due to the compound's high molecular weight and low volatility.

Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

Given the long non-polar tetradecyl chains, this compound is a highly hydrophobic molecule. Therefore, RP-HPLC is the method of choice for its analysis. In this technique, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol.

The compound is retained on the column through hydrophobic interactions between its alkyl chains and the stationary phase. Elution is achieved by increasing the proportion of the organic solvent in the mobile phase, which decreases its polarity and causes the compound to partition into the mobile phase and travel through the column. Any impurities, such as starting materials (pyridine-3,5-dicarboxylic acid) or by-products from the esterification process, would have different polarities and thus different retention times, allowing for their separation and quantification.

A UV detector is typically used for analysis, as the pyridine ring possesses a strong chromophore that absorbs UV light at specific wavelengths (e.g., around 260 nm). The purity of the sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Proposed HPLC Parameters for Purity Analysis of this compound

ParameterSuggested Condition
InstrumentHigh-Performance Liquid Chromatography System
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase AWater
Mobile Phase BAcetonitrile or Methanol
Elution ModeGradient (e.g., starting with 80% B, increasing to 100% B over 20 minutes)
Flow Rate1.0 mL/min
Column Temperature30-40 °C
DetectorUV-Vis Diode Array Detector (DAD)
Detection Wavelength~260 nm
Injection Volume10 µL
Sample SolventTetrahydrofuran (THF) or Dichloromethane

This method would effectively separate the highly non-polar product from more polar potential impurities, providing a reliable assessment of its purity.

Theoretical and Computational Studies

Molecular Dynamics Simulations of Self-Assembled Systems

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the spontaneous organization and dynamic behavior of molecules. In the context of amphiphilic molecules such as Ditetradecyl pyridine-3,5-dicarboxylate (B1229872), MD simulations can provide atomic-level insights into the processes of self-assembly into larger ordered structures, such as micelles, bilayers, or other complex aggregates. While specific MD simulation studies on Ditetradecyl pyridine-3,5-dicarboxylate are not extensively documented in publicly accessible literature, the principles and methodologies can be inferred from simulations of structurally analogous long-chain dialkyl esters and other amphiphilic pyridine (B92270) derivatives.

These computational studies are crucial for understanding the intermolecular forces that govern the formation of self-assembled systems. The simulations model the interactions between the hydrophobic tetradecyl chains and the more hydrophilic pyridine dicarboxylate headgroup, as well as their interactions with a solvent environment, typically water. By tracking the trajectories of atoms and molecules over time, researchers can observe the spontaneous aggregation process and characterize the structural, energetic, and dynamic properties of the resulting assemblies.

Key parameters often investigated in such simulations include the choice of force field, which defines the potential energy of the system, simulation time, temperature, and pressure. The analysis of the simulation trajectories can reveal critical information such as the critical aggregation concentration, the size and shape of the aggregates, the packing of the alkyl chains, and the orientation of the headgroups at the interface with the solvent.

For a hypothetical simulation of this compound, a typical simulation setup would involve dispersing a number of the molecules in a simulation box filled with water molecules. The system would then be allowed to evolve over nanoseconds to microseconds, during which the amphiphilic molecules would be expected to aggregate to minimize the unfavorable interactions between their hydrophobic tails and the surrounding water.

Table 1: Representative Parameters for a Hypothetical Molecular Dynamics Simulation of this compound Self-Assembly

ParameterValueDescription
System Composition
This compound128 moleculesThe number of amphiphilic molecules in the simulation.
Water ModelTIP3PA common three-site water model used in simulations.
Water Molecules~40,000The number of solvent molecules, creating a periodic box.
Simulation Conditions
Temperature300 KMaintained using a thermostat (e.g., Nosé-Hoover).
Pressure1 atmMaintained using a barostat (e.g., Parrinello-Rahman).
Time Step2 fsThe interval between successive steps in the simulation.
Simulation Duration500 nsThe total time the system's evolution is simulated.
Force Field
Lipid/AmphiphileCHARMM36 or GROMOS54a7Common force fields for simulating lipids and organic molecules.
Analysis Metrics
Radial Distribution Functionsg(r)To characterize the structure of the solvent and packing.
Order ParametersSTo quantify the alignment of the alkyl chains.
Aggregate Size and ShapeNagg, RgTo determine the number of molecules per aggregate and its radius of gyration.

The detailed findings from such simulations would elucidate the preferred morphology of the self-assembled structures. For instance, the balance between the steric hindrance of the bulky headgroup and the van der Waals interactions of the long alkyl chains would determine whether the molecules form spherical micelles, cylindrical micelles, or planar bilayers. The pyridine ring's specific electronic properties and potential for hydrogen bonding or π-π stacking interactions could also introduce unique structural motifs not observed in simpler amphiphiles.

Table 2: Expected Research Findings from Molecular Dynamics Simulations

FindingDescription
Aggregate Morphology Characterization of the shape and size of the self-assembled structures (e.g., spherical micelles, worm-like micelles, vesicles).
Chain Ordering Analysis of the conformational order of the tetradecyl chains within the hydrophobic core of the aggregates.
Headgroup Orientation Determination of the preferred orientation of the pyridine-3,5-dicarboxylate headgroups at the aggregate-water interface.
Solvent Penetration Quantification of the extent to which water molecules penetrate the hydrophobic core of the self-assembled structures.
Dynamics of Assembly Observation of the kinetic pathways of aggregation, including the initial formation of small clusters and their subsequent growth or reorganization.

Q & A

Basic: What synthetic methodologies are established for preparing ditetradecyl pyridine-3,5-dicarboxylate, and what parameters critically influence yield?

Answer:
The synthesis of this compound derivatives typically involves esterification of pyridine-3,5-dicarboxylic acid with long-chain alcohols. A validated route for analogous compounds (e.g., didodecyl derivatives) employs 1-dodecanol and methyl acetoacetate under reflux conditions, with acid catalysis (e.g., H₂SO₄) to drive esterification . Key parameters include:

  • Temperature control : Prolonged heating (>12 hrs) at 80–100°C ensures complete esterification.
  • Solvent selection : Toluene or xylene is preferred for azeotropic removal of water.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted alcohols and diacid byproducts.
    Yield optimization (reported 60–75% for similar compounds) depends on stoichiometric excess of the alcohol (2.5–3 eq per carboxyl group) .

Basic: How is the molecular structure of this compound characterized crystallographically?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For pyridine-3,5-dicarboxylate derivatives:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .
  • Software : SHELXL (for refinement) and SHELXS (for solution) are widely used for resolving heavy-atom positions and hydrogen bonding networks .
  • Key metrics : Bond angles (e.g., C–O–C ester linkages: ~120°) and torsional strain in alkyl chains (C–C–C angles ~111°) confirm steric effects of the ditetradecyl groups .
    Example: A related Co(II) complex with pyridine-3,5-dicarboxylate ligands showed monoclinic symmetry (space group P21/c) with unit cell dimensions a = 13.017 Å, b = 12.771 Å, c = 11.952 Å .

Advanced: How do alkyl chain lengths (e.g., ditetradecyl vs. didodecyl) in pyridine-3,5-dicarboxylate ligands modulate coordination behavior in lanthanide-based MOFs?

Answer:
Longer alkyl chains (e.g., ditetradecyl) introduce steric hindrance, reducing ligand flexibility and altering MOF topology:

  • Porosity : Longer chains decrease pore volume (e.g., ditetradecyl derivatives yield surface areas <500 m²/g vs. >1000 m²/g for shorter chains) .
  • Coordination modes : Bulkier chains favor monodentate binding over bridging modes, as seen in Eu(III) complexes where ditetradecyl groups limit access to carboxylate oxygen donors .
  • Thermal stability : Increased chain length enhances hydrophobicity, improving thermal stability (TGA decomposition onset at 280°C vs. 250°C for didodecyl analogs) .

Advanced: What strategies resolve contradictions in reported thermal stability data for pyridine-3,5-dicarboxylate derivatives?

Answer:
Discrepancies arise from methodological variability. Mitigation strategies include:

  • Controlled atmosphere TGA : Use inert gas (N₂/Ar) to suppress oxidative decomposition, isolating chain scission (endothermic, ~300°C) from combustion (exothermic, >400°C) .
  • Crystallinity assessment : Compare SCXRD (for single crystals) vs. PXRD (for bulk samples) to identify amorphous impurities that lower observed stability .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond dissociation energies, validating experimental TGA curves .

Basic: What safety protocols are essential for handling this compound in laboratories?

Answer:
Per ECHA guidelines :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosolized particles.
  • Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste.
  • First aid : For eye exposure, rinse with water for 15+ minutes; seek medical evaluation for persistent irritation .

Advanced: What mechanistic insights explain the catalytic activity of pyridine-3,5-dicarboxylate derivatives in oxidation reactions?

Answer:
The dicarboxylate moiety acts as a redox-active ligand. In Fe(III)/Ru(II) complexes:

  • Electron transfer : The pyridine ring stabilizes radical intermediates, facilitating single-electron transfer (SET) in oxidations .
  • Coordination flexibility : The ligand adopts syn- or anti- conformations to accommodate metal oxidation state changes (e.g., Fe³⁺ ↔ Fe²⁺) .
  • Substrate activation : Alkyl chains enhance solubility in nonpolar media, enabling interfacial catalysis (e.g., epoxidation of styrene with >80% conversion) .

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